5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyclopropylmethyl group and a carboxylic acid functional group, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable cyclopropylmethyl ketone, the compound can be synthesized through a series of reactions including alkylation, cyclization, and subsequent functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, cyclization reactions, and purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the cyclopropylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid include other pyrrole derivatives such as:
- 2-Methyl-1H-pyrrole-3-carboxylic acid
- Cyclopropylmethyl pyrrole
- Pyrrole-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the cyclopropylmethyl group and the carboxylic acid functional group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-9(10(12)13)5-8(11-6)4-7-2-3-7/h5,7,11H,2-4H2,1H3,(H,12,13) |
InChI Key |
YTCQDVQRAZQOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)CC2CC2)C(=O)O |
Origin of Product |
United States |
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